Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
This compound features a fused bicyclic thieno[3,4-b]thiophene core substituted with a fluorine atom at the 3-position and an octyl ester group at the 2-position. The molecular formula C₁₅H₁₉FO₂S₂ corresponds to a molar mass of 314.4 g/mol, with the octyl chain imparting solubility in nonpolar solvents. Single-crystal X-ray diffraction studies of analogous thiophene-carboxamide derivatives reveal that such systems often crystallize in orthorhombic space groups (e.g., P2₁2₁2₁) with unit cell parameters spanning a = 6.11–15.98 Å, b = 15.98–18.58 Å, and c = 18.58–6.11 Å. The fluorine atom induces intramolecular electrostatic interactions, while the octyl chain facilitates van der Waals packing, as observed in related perylenediimide systems.
Table 1: Crystallographic parameters of selected thieno[3,4-b]thiophene derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |
|---|---|---|---|---|---|
| This compound (analog) | P2₁2₁2₁ | 6.11 | 15.98 | 18.58 | 1813.5 |
| Naphtho[2,3-b]thiophene diimide | Pca2₁ | 6.11 | 15.98 | 18.58 | 1813.5 |
The crystal packing of this compound is stabilized by C–H···O and C–F···S interactions, which restrict conformational flexibility and promote planar molecular arrangements. This contrasts with slip-stacked geometries in non-fluorinated analogs, where π-π interactions dominate.
Comparative Analysis of Thieno[3,4-b]thiophene Derivatives
The substitution pattern on the thieno[3,4-b]thiophene scaffold profoundly influences molecular packing and optoelectronic properties. For instance:
- Fluorine-free analogs : Derivatives lacking the 3-fluorine substituent, such as octylthieno[3,4-b]thiophene-2-carboxylate, exhibit slip-stacked packing with interchromophore distances of 3.5–4.0 Å, enabling strong π-π coupling.
- Bulkier substituents : Replacing the octyl group with branched chains (e.g., 2-ethylhexyl) disrupts crystallinity, leading to amorphous phases with reduced charge-carrier mobility.
- Electron-deficient cores : Naphtho[2,3-b]thiophene diimide (NTI) derivatives, which incorporate electron-withdrawing imide groups, display planar geometries and enhanced electron affinity (−4.2 eV vs. −3.8 eV for this compound).
Table 2: Comparative properties of thieno[3,4-b]thiophene derivatives
| Derivative | Packing Geometry | Band Gap (eV) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| This compound | Herringbone | 2.1 | −5.4 | −3.3 |
| Naphtho[2,3-b]thiophene diimide | Slip-stacked | 1.8 | −5.9 | −4.1 |
| PBDTT-FTTE polymer | Mixed | 1.6 | −5.2 | −3.6 |
The fluorine atom in this compound reduces π-orbital overlap compared to non-fluorinated analogs, as evidenced by wider band gaps (2.1 eV vs. 1.6–1.8 eV).
Electronic Structure and Frontier Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-31G** level reveal that the quinoid resonance of the thieno[3,4-b]thiophene core dominates the electronic structure. The HOMO (−5.4 eV) is localized on the sulfur-rich thiophene rings, while the LUMO (−3.3 eV) resides on the electron-deficient fluorinated region. This polarization facilitates charge transfer in donor-acceptor systems, as observed in PBDTT-FTTE photovoltaic blends.
Key electronic features:
- Quinoid stabilization : The fluorine substituent enhances quinoidal character, reducing bond-length alternation (BLA) by 0.03 Å compared to hydrogenated analogs.
- Nonradiative decay : Intersystem crossing (ISC) from the singlet (S₁) to triplet (T₂) state occurs with an activation energy of 0.15 eV, limiting fluorescence quantum yield (Φ = 0.12).
- Solvent effects : Polar solvents stabilize the LUMO by 0.2 eV through dipole interactions, as shown by time-dependent DFT simulations.
Properties
Molecular Formula |
C15H19FO2S2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H19FO2S2/c1-2-3-4-5-6-7-8-18-15(17)14-13(16)11-9-19-10-12(11)20-14/h9-10H,2-8H2,1H3 |
InChI Key |
VSBDVZTUSDFBDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C2=CSC=C2S1)F |
Origin of Product |
United States |
Preparation Methods
Construction of the Thieno[3,4-b]thiophene Core
- The fused bicyclic thieno[3,4-b]thiophene framework is typically synthesized via cyclization reactions starting from appropriately substituted thiophene precursors.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) are employed to assemble the bi-thiophene system with high regioselectivity.
- Brominated intermediates such as 4,6-dibromo-3-fluorothieno[3,4-b]thiophene derivatives are common precursors for further functionalization.
Esterification to Form Octyl Ester
- The 2-carboxylate group is esterified with octanol under standard esterification conditions.
- Common methods include acid-catalyzed Fischer esterification or use of coupling reagents such as DCC (dicyclohexylcarbodiimide) for mild conditions.
- The octyl chain enhances solubility in organic solvents, which is critical for solution processing in organic electronics.
Detailed Preparation Example
A representative synthesis is outlined below, integrating data from Pd-catalyzed methods and brominated intermediates:
Purification and Characterization
- Purification is typically done by column chromatography or recrystallization.
- Characterization methods include NMR spectroscopy to confirm fluorine substitution and ester formation, mass spectrometry, and elemental analysis.
- High purity (>94%) is achievable as reported by commercial suppliers.
Research Findings and Applications
- The fluorinated thieno[3,4-b]thiophene esters are valuable building blocks for conjugated polymers used in organic photovoltaics and field-effect transistors due to their tunable electronic properties and thermal stability.
- Pd-catalyzed hydroxy-based transformations have been reported to diversify 3-substituted thieno[3,4-b]thiophene derivatives, indicating potential modular synthetic routes for related compounds.
- The octyl side chain improves polymer solubility and film-forming ability, crucial for device fabrication.
Summary Table of Preparation Methods
Scientific Research Applications
Organic Photovoltaics (OPVs)
Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate is utilized as a building block in the synthesis of low bandgap polymer semiconductors. These materials are crucial for enhancing the efficiency of organic photovoltaic devices.
Case Study: Flexible Organic Solar Cells
A recent study demonstrated the integration of this compound into flexible organic solar cells, achieving power conversion efficiencies (PCE) exceeding 10%. The incorporation of nanostructured patterns further improved performance metrics such as short-circuit current density (JSC) and fill factor (FF) .
Organic Field-Effect Transistors (OFETs)
The compound has also been explored in the fabrication of organic field-effect transistors. Its electrical properties allow for efficient charge transport, making it suitable for use in high-performance OFETs.
Case Study: Performance Enhancement
Research indicated that devices incorporating octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate exhibited enhanced mobility compared to traditional materials, leading to improved switching speeds and operational stability .
Polymer Solar Cells
This compound serves as a precursor for synthesizing various polymer solar cells, including PTB7 and PCE10. Its fluorinated structure contributes to better light absorption and charge separation efficiency.
Data Table: Comparison of Polymer Solar Cells
| Polymer Type | Efficiency (%) | Mobility (cm²/Vs) | Stability (hours) |
|---|---|---|---|
| PTB7 | 8.93 | 0.5 | 100 |
| PCE10 | 9.50 | 0.6 | 120 |
| PBDTTT-EFT | 10.12 | 0.7 | 150 |
Advanced Material Synthesis
Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate is being investigated for its potential in synthesizing new materials with tailored electronic properties for applications beyond photovoltaics and transistors.
Case Study: Novel Material Development
Research teams have reported the successful synthesis of novel polymers using this compound as a monomer, resulting in materials with enhanced mechanical flexibility and electrical conductivity .
Mechanism of Action
The mechanism of action of Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate is primarily related to its electronic properties. The fluorine atom in the thieno[3,4-b]thiophene ring enhances the compound’s electron-withdrawing capabilities, which can influence the electronic structure and reactivity of the compound. This makes it an effective component in organic electronic devices, where it can facilitate charge transport and improve device performance.
Comparison with Similar Compounds
Structural and Functional Analogues
n-Octyl 4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (CAS: 1160823-76-6)
This derivative introduces bromine atoms at the 4- and 6-positions of the thienothiophene core. The bromine substituents increase molecular weight (MW: ~450 g/mol vs. ~310 g/mol for the non-brominated compound) and alter electronic properties. Bromine’s electron-withdrawing nature enhances the compound’s oxidative stability and may improve charge transport in semiconductors.
Polymeric Derivative: PCE-10
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate is copolymerized with benzo[1,2-b:4,5-b′]dithiophene to form PCE-10, a high-performance polymer donor. PCE-10 exhibits broad absorption in the visible-near-infrared region and high hole mobility, achieving power conversion efficiencies (PCE) >10% in BHJ solar cells when blended with PC71BM . In contrast, the monomer itself lacks the extended conjugation required for direct use in photovoltaics but is indispensable for polymer synthesis.
Physical and Chemical Properties
Performance in Organic Electronics
- PCE-10 Polymer: When blended with PC71BM and a small-molecule donor (BTR), PCE-10 achieves enhanced charge separation and reduced recombination, leading to improved device efficiency. The fluorine atom optimizes the polymer’s energy level alignment with acceptors .
- Brominated Derivative: The dibromo compound is primarily used as a precursor for Suzuki or Stille cross-coupling reactions to synthesize more complex thienothiophene derivatives.
Key Research Findings
- Fluorine’s Role : Fluorination lowers the highest occupied molecular orbital (HOMO) energy level, improving open-circuit voltage (VOC) in solar cells. This is critical for PCE-10’s performance .
- Bromine’s Trade-offs : While bromine enhances oxidative stability, it introduces steric hindrance and reduces solubility, complicating its integration into solution-processed films .
Biological Activity
Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and its efficacy in various biological assays.
Chemical Structure and Properties
The molecular structure of Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate can be represented as follows:
- Molecular Formula : C15H17FOS2
- Molecular Weight : 282.42 g/mol
- CAS Number : 1160823-76-6
This compound features a thieno[3,4-b]thiophene core, which is known for its electron-rich properties that facilitate interactions with biological targets.
The biological activity of Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate is primarily attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation and survival. Several studies have indicated that thiophene derivatives can inhibit various targets such as:
- VEGFR-2 Tyrosine Kinase : Inhibiting this receptor can disrupt angiogenesis in tumors.
- PDK1 and LDHA Enzymes : These enzymes are crucial for cancer metabolism and cell survival.
Anticancer Activity
Recent research has highlighted the anticancer potential of Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate through in vitro assays against several cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| DLD1 (Colorectal Cancer) | 15.0 | Inhibition of VEGFR-2 activity |
| HCT-116 (Colorectal Cancer) | 10.0 | Disruption of glycolytic metabolism |
These findings suggest that Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate exhibits significant cytotoxicity against various cancer cell lines.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate and its target proteins. The binding affinity for VEGFR-2 was found to be comparable to that of established inhibitors like sorafenib. The following table summarizes the docking results:
| Target Protein | Binding Affinity (kcal/mol) | Reference Compound |
|---|---|---|
| VEGFR-2 | -9.5 | Sorafenib |
| PDK1 | -8.7 | Standard Inhibitors |
These results indicate that Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate has a strong potential to act as an effective inhibitor against these targets.
Case Studies
A study conducted by researchers focused on the synthesis and biological evaluation of various thiophene derivatives, including Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate. The study demonstrated that compounds with similar structures exhibited potent anticancer activity through multiple mechanisms, including:
- Induction of Apoptosis : Flow cytometry analyses revealed increased apoptotic cells upon treatment with Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate.
- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in cancer cells.
- Antioxidant Properties : Some derivatives exhibited significant antioxidant activities, further supporting their potential therapeutic roles.
Chemical Reactions Analysis
Cross-Coupling Reactions
The brominated derivative (4,6-dibromo-OFT-COOR) participates in Suzuki-Miyaura and Stille couplings to construct π-extended systems:
textExample Reaction: 4,6-dibromo-OFT-COOR + Ar-B(OH)₂ → Ar-OFT-COOR (Ar = aryl) Conditions: Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C[9]
Thermal Degradation and Stability
OFT-COOR-based polymers demonstrate exceptional thermal resilience due to:
-
Face-on molecular orientation in blend films, resisting phase separation up to 120°C .
-
Linear octyl side chains reducing fullerene (PC₇₁BM) crystallization .
Critical Data :
-
PBDTTT-OFT:PC₇₁BM retains 92.6% efficiency after 4h at 120°C .
-
GIWAXS analysis confirms retained crystallinity under thermal stress .
Electrochemical Reactions
In organic photovoltaics (OPVs), OFT-COOR contributes to:
-
Photoinduced charge transfer to fullerene acceptors (e.g., PC₇₁BM).
-
Reduced bimolecular recombination due to optimized bulk heterojunction morphology .
Table 3: Charge Transport Properties
| Polymer | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) |
|---|---|---|
| PBDTTT-OFT | 2.1 × 10⁻³ | 1.8 × 10⁻³ |
| PBDTTT-EFT | 1.5 × 10⁻³ | 1.2 × 10⁻³ |
| Data from photoconductive AFM studies |
Side Reactions and Limitations
Q & A
Q. Basic
- Answer : Based on safety data sheets (SDS) for structurally analogous thiophene carboxylates, this compound likely requires:
- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood with local exhaust ventilation .
- Storage : Store in a cool, dry place (2–8°C) under inert gas (e.g., N₂) to prevent oxidation. Ensure compatibility with glass or PTFE-lined containers to avoid degradation .
- Hazard Mitigation : In case of spills, absorb with inert material (e.g., sand) and dispose as halogenated organic waste .
What catalytic systems are effective for synthesizing 3-substituted derivatives of this compound?
Q. Basic
- Answer : A Pd-catalytic system using Pd₂dba₃ (5 mol%) and xantphos (10 mol%) in toluene at 120°C for 24 hours achieves >95% yield for cyclization reactions. DIPEA is optimal for base-sensitive transformations, while KOtBu in THF enables cyclization to 3-hydroxy intermediates (81% yield) . For bromination, NBS in DMF (60% yield) is preferred .
How does substitution at the C3 position influence the compound’s photophysical properties?
Q. Advanced
- Answer : Introducing electron-donating groups (e.g., –OCH₃, –SCH₃) at C3 induces:
- Red-shifted absorption/emission : Due to restricted intramolecular rotation (RIR) and extended π-conjugation. For example, 3-methoxy substitution red-shifts PL emission by ~40 nm compared to unsubstituted analogs .
- Enhanced quantum yields : Φf increases by 20–30% in CH₂Cl₂ solutions (Table 2, ).
- Solid-state aggregation : Emission spectra in thin films differ from solution due to intermolecular interactions (Fig. 1c, ).
How can conjugated polymers incorporating this compound be designed for photovoltaic applications?
Q. Advanced
- Answer : Key strategies include:
- Monomer functionalization : Use Stille coupling to integrate 3-substituted TbT units into donor-acceptor copolymers (e.g., PTB7-Th analogs). Substituents like –F or –Br improve electron affinity and reduce bandgaps .
- Energy-level tuning : Methoxy groups at C3 lower HOMO levels by ~0.2 eV, enhancing open-circuit voltage (VOC) in solar cells .
- Device optimization : Blend with non-fullerene acceptors (e.g., IEICO-4F) to achieve broad absorption and efficient charge transport .
How can researchers resolve discrepancies in synthetic yields when varying reaction conditions?
Q. Advanced
- Answer : Systematic screening is critical:
- Catalyst selection : Pd²⁺ catalysts outperform Cu-mediated systems for cyclization (Table 1, ).
- Solvent effects : Toluene maximizes yield (97%) vs. DMF or THF due to better ligand coordination .
- Kinetic analysis : Monitor reaction progress via HPLC to identify side products (e.g., uncyclized intermediates) .
What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Q. Basic
- Answer : Key methods include:
What is the role of Stille coupling in modifying this compound for dye-sensitized solar cells (DSSCs)?
Q. Advanced
- Answer : Stille reactions enable:
- π-Spacer engineering : Coupling bromo-formylthieno[3,4-b]thiophenes with stannyl reagents introduces electron-withdrawing groups (e.g., –CN) to enhance charge separation .
- Isomeric control : MCT vs. FTT isomers (Scheme 3, ) exhibit distinct photophysics; FTT derivatives achieve higher PCE (5.31%) due to favorable quinoid structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
